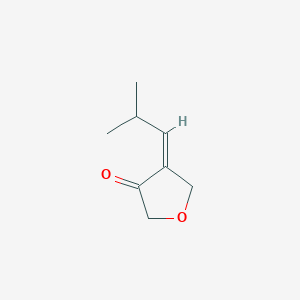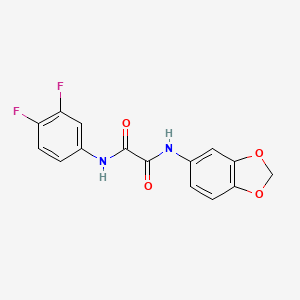
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides
作用机制
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines .
Mode of Action
It has been observed that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
For instance, it may affect the regulation of cyclin-dependent kinases, which are crucial for cell cycle progression, or it may influence the balance of pro-apoptotic and anti-apoptotic signals within the cell .
Result of Action
The compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially to tumor shrinkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Oxalamide formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of the difluorophenylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxole oxides and difluorophenyl oxides.
Reduction: Formation of reduced benzo[d][1,3]dioxole derivatives and difluorophenyl derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole and difluorophenyl derivatives.
科学研究应用
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
相似化合物的比较
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide can be compared with other similar compounds, such as:
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-dichlorophenyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-dimethylphenyl)oxalamide:
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole ring and the difluorophenyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O4/c16-10-3-1-8(5-11(10)17)18-14(20)15(21)19-9-2-4-12-13(6-9)23-7-22-12/h1-6H,7H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDNRHTRCWPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)
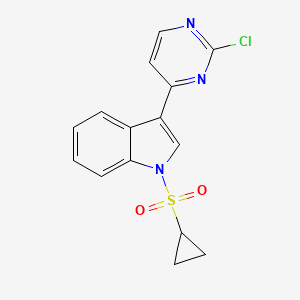

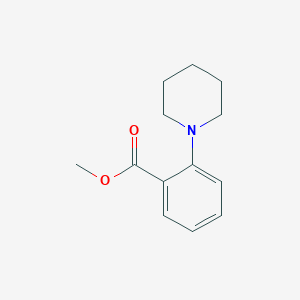
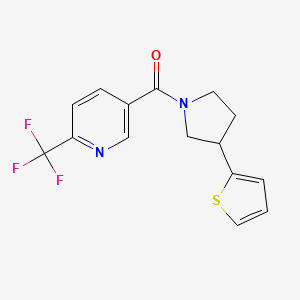
![13-chloro-N-[(3-methoxyphenyl)methyl]-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2811986.png)
![1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2811987.png)

![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate](/img/structure/B2811991.png)

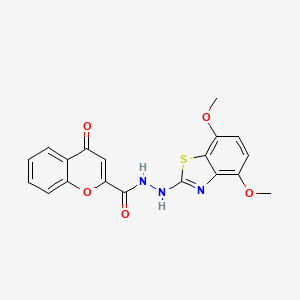
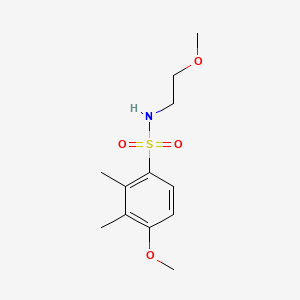
![1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2811998.png)
